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Compound of Interest

Compound Name: ARC12

Cat. No.: B5004665

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding and implementing the ARC-12
clinical trial protocol. The following troubleshooting guides and frequently asked questions
(FAQs) address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section provides practical guidance on common issues and questions related to the ARC-
12 trial protocol.

Q1: A patient's eligibility is being assessed, but they have a history of autoimmune disease. Are
they still eligible to participate?

Al: Patients with a history of any active or prior autoimmune disease that required treatment
within the last three years are generally excluded from the ARC-12 trial.[1] For specific cases, it
is crucial to consult the detailed inclusion and exclusion criteria in the latest version of the
protocol and to contact the trial's medical monitor for clarification.

Q2: We are unsure about the correct dosing schedule for zimberelimab in a patient with
metastatic non-small cell lung cancer (NSCLC) in an expansion cohort. What are the specified
regimens?

A2: For patients with locally advanced or metastatic NSCLC, as well as melanoma and cervical
cancer, the ARC-12 protocol specifies two potential dosing regimens for zimberelimab in
combination with AB308.[1] These are:
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e 360 mg administered intravenously every three weeks (Q3W).
e 480 mg administered intravenously every four weeks (Q4W).[1]

The selection of the specific regimen depends on the cohort to which the patient is assigned.
Always refer to the specific cohort instructions in the protocol.

Q3: A patient has received more than five prior lines of anti-cancer therapy. Can they be
enrolled in the dose-escalation cohort?

A3: Yes, participants in the dose-escalation phase for multiple cancer types may have received
up to five prior anti-cancer therapies.[2] There is no specified limit on the number of prior
hormonal therapies.[2] However, prior treatment with an anti-TIGIT antibody is an exclusion
criterion.[1][2]

Q4: Has the primary endpoint of the ARC-12 trial been amended since the study began?

A4: Publicly available information from sources such as ClinicalTrials.gov and press releases
from Arcus Biosciences do not indicate any formal amendments to the primary endpoints of the
ARC-12 trial. The primary focus of this Phase 1/1b study remains the evaluation of safety,
tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AB308 in combination with
zimberelimab.[1][3]

Data Presentation

The following tables summarize key quantitative data related to the ARC-12 trial protocol.

Table 1: Zimberelimab Dosing Regimens in Expansion Cohorts
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Cancer Type Zimberelimab Dose Frequency

Locally Advanced or Metastatic

NSCLC 360 mg Q3w
480 mg Q4w

Melanoma 360 mg Q3w
480 mg Q4w

Cervical Cancer 360 mg Q3w
480 mg Q4w

Metastatic Gastric or

Gastroesophageal Junction 360 mg Q3w
Cancer

480 mg Q4w

Esophageal Cancer 360 mg Q3w
480 mg Q4w

Data sourced from ClinicalTrials.gov (NCT04772989).[1]

Experimental Protocols
General Study Design

The ARC-12 trial is a Phase 1/1b, multicenter, open-label study.[1][3] The trial consists of two
main parts: a dose-escalation phase and a dose-expansion phase.

e Dose-Escalation Phase: This phase is designed to determine the recommended Phase 2
dose (RP2D) of AB308 when administered in combination with zimberelimab.[4] Patients
with various advanced solid tumors and lymphomas for whom no standard treatment is
available are enrolled in cohorts receiving escalating doses of AB308.[2][4] The dosing
schedules for zimberelimab of 360 mg every three weeks or 480 mg every four weeks are
also evaluated in this phase.[4]
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e Dose-Expansion Phase: Once the RP2D of AB308 is determined, the study enrolls patients
into specific disease cohorts to further evaluate the safety, tolerability, and anti-tumor activity
of the combination.[4] These cohorts include patients with specific types of cancer, such as

NSCLC, melanoma, and cervical cancer.[1]
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Caption: Dual blockade of PD-1 and TIGIT pathways by zimberelimab and AB308.

ARC-12 Trial Workflow
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Caption: High-level overview of the ARC-12 clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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